molecular formula C13H9NO6S B374208 (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid CAS No. 178881-18-0

(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid

Cat. No. B374208
CAS RN: 178881-18-0
M. Wt: 307.28g/mol
InChI Key: FZNMEBHOYAUETL-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid” is a chemical compound with the molecular formula C13H9NO6S and a molecular weight of 307.28 . It is also known by its CAS number 178881-18-0 .

Scientific Research Applications

Synthesis of Benzylisoquinoline Alkaloids

The compound serves as a precursor in the synthesis of benzylisoquinoline alkaloids . These alkaloids, which include aporphines, coptisines, and dibenzopyrrocolines, have significant pharmacological properties . The synthetic methodology often involves Pd-catalyzed arylation and Noyori asymmetric hydrogenation, leading to compounds with high enantioselectivity.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound facilitates the construction of complex molecular structures. It’s particularly useful in reactions like aza-Michael addition and Bischler–Napieralski reaction , which are pivotal in synthesizing various organic compounds .

properties

IUPAC Name

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-11(16)5-14-12(17)10(21-13(14)18)4-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,15,16)/b10-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNMEBHOYAUETL-WMZJFQQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333178
Record name 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid

CAS RN

178881-18-0
Record name 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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